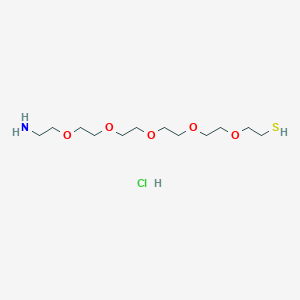

HS-PEG5-CH2CH2NH2 (hydrochloride)

Description

HS-PEG5-CH2CH2NH2 (hydrochloride) is a heterobifunctional polyethylene glycol (PEG) derivative featuring:

- Thiol (-SH) group: Enables conjugation with maleimide-activated surfaces or gold nanoparticles via thiol-metal or thiol-maleimide chemistry.

- PEG5 spacer: A pentameric ethylene glycol chain (~220 g/mol) that enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility.

- Ethylamine hydrochloride (CH2CH2NH2·HCl): The terminal amine, protonated as a hydrochloride salt, increases water solubility and provides a reactive site for carboxylate coupling (e.g., via EDC/NHS chemistry).

This compound is widely used in bioconjugation, drug delivery systems, and surface functionalization due to its dual reactivity and biocompatibility .

Properties

Molecular Formula |

C12H28ClNO5S |

|---|---|

Molecular Weight |

333.87 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |

InChI |

InChI=1S/C12H27NO5S.ClH/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19;/h19H,1-13H2;1H |

InChI Key |

GKYFFJIGJXTCAR-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise PEG Chain Elongation and Functionalization

The synthesis typically begins with the construction of the PEG5 backbone. Ethylene oxide polymerization is a conventional method, but controlled anionic or living polymerization techniques are preferred to achieve monodispersity. For HS-PEG5-CH2CH2NH2, a stepwise approach involves:

-

Initiation : Using a mercaptoethanol starter to introduce the thiol group.

-

PEGylation : Sequential addition of ethylene oxide monomers to form the PEG5 chain.

-

Amine Introduction : Reaction of the terminal hydroxyl group with 1,2-ethylenediamine under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to install the primary amine.

-

Hydrochloride Formation : Treatment with hydrochloric acid to convert the free amine into its hydrochloride salt.

Key challenges include avoiding disulfide formation from thiol oxidation, which mandates inert atmosphere handling (e.g., nitrogen or argon) and the use of reducing agents like tris(2-carboxyethyl)phosphine (TCEP).

Solid-Phase Synthesis for Enhanced Purity

Solid-phase synthesis mitigates purification complexities. A resin-bound thiol precursor (e.g., trityl-protected mercaptan) is functionalized with PEG5 via iterative coupling of ethylene glycol monomers. After deprotection, the amine group is introduced using carbodiimide-mediated amidation. Final cleavage from the resin yields the crude product, which is purified via reversed-phase HPLC. This method achieves >95% purity, as reported by MedChemExpress.

Catalytic and Green Chemistry Approaches

Ionic Liquid-Catalyzed Condensation

Recent advances in green chemistry propose using acidic ionic liquids like [Et3NH][HSO4] as catalysts for multi-component reactions. Although primarily applied to pyrazol derivatives, this methodology can be adapted for PEG-amine synthesis. For example, the amine group could be introduced via a one-pot condensation of PEG-thiol, ethylene diamine, and aldehyde precursors under solvent-free conditions. This approach reduces waste and improves reaction efficiency, though scalability for PEG5 remains untested.

Purification and Characterization

Solid-Phase Extraction (SPE)

Post-synthesis purification often employs dual-cartridge SPE:

Analytical Validation

-

HPLC : A C18 column with isocratic elution (H3PO4 5 mM) resolves PEG5 derivatives at 210 nm.

-

NMR : 1H NMR (400 MHz, D2O) confirms PEG backbone integrity (δ 3.6–3.8 ppm) and amine protonation (δ 2.7–3.1 ppm).

-

Mass Spectrometry : ESI-MS validates molecular weight (theoretical M.W. = 297.41 g/mol excluding HCl).

Industrial-Scale Production and Challenges

Commercial suppliers like PurePEG and AxisPharm utilize automated synthesis platforms to produce HS-PEG5-CH2CH2NH2 hydrochloride at scales up to 250 mg with 90–95% purity. Critical considerations include:

Chemical Reactions Analysis

HS-PEG5-CH2CH2NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

PROTAC Development

HS-PEG5-CH2CH2NH2 (hydrochloride) serves as a crucial linker in the synthesis of PROTACs, which are innovative molecules designed to selectively degrade specific proteins within cells. This technology leverages the ubiquitin-proteasome system to target proteins for degradation, providing a novel therapeutic strategy for diseases such as cancer.

Mechanism of Action:

PROTACs consist of two ligands connected by a linker:

- One ligand binds to the target protein.

- The other ligand binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Bioconjugation Techniques

The compound is employed in bioconjugation processes where it can be attached to various biomolecules, enhancing their pharmacological properties. This application is particularly relevant in creating targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents.

Case Study 1: Development of PROTACs for Cancer Therapy

In a study published in EBioMedicine, researchers utilized HS-PEG5-CH2CH2NH2 (hydrochloride) as a linker to develop PROTACs targeting specific oncoproteins. The study demonstrated that these PROTACs could effectively induce degradation of the target proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Enhancing Drug Delivery Systems

Another research highlighted the use of HS-PEG5-CH2CH2NH2 (hydrochloride) in formulating bioconjugates that improved the solubility and stability of poorly soluble drugs. The study showed that by conjugating drugs with this linker, researchers achieved enhanced therapeutic efficacy and bioavailability in animal models .

Data Tables

| Concentration | Amount Required for Stock Solution |

|---|---|

| 1 mM | 2.995 mL for 1 mg |

| 5 mM | 0.599 mL for 1 mg |

| 10 mM | 0.299 mL for 1 mg |

Mechanism of Action

The mechanism of action of HS-PEG5-CH2CH2NH2 (hydrochloride) involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system . The compound’s thiol and amine groups allow it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares HS-PEG5-CH2CH2NH2 (hydrochloride) with structurally related PEG-amine hydrochlorides:

Notes:

- Thiol vs. Maleimide Reactivity : HS-PEG5-CH2CH2NH2·HCl targets maleimide-functionalized biomolecules, while Mal-PEG5-C2-NH2·HCl reacts with thiol-containing molecules (e.g., cysteine residues in proteins). This complementary reactivity makes them suitable for orthogonal conjugation strategies.

- PEG Length : Both HS-PEG5 and Mal-PEG5 use PEG5 spacers, ensuring similar solubility and steric effects. Longer PEG chains (e.g., PEG12) may reduce steric hindrance but increase hydrodynamic radius.

- Amine Hydrochloride: The ethylamine·HCl group in both PEG derivatives enhances solubility in aqueous buffers (pH 4–7), critical for biomedical applications. In contrast, (2S)-2,5-Diaminopentanamide·2HCl lacks PEG, limiting its utility in drug delivery .

Physicochemical Properties

| Property | HS-PEG5-CH2CH2NH2·HCl | Mal-PEG5-C2-NH2·HCl | Ortho-Toluidine·HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~335.5 (estimated) | ~395.5 (estimated) | 159.6 |

| Solubility | High in water, DMSO | High in water, DMSO | Soluble in water |

| Stability | Sensitive to oxidation | Hydrolyzes in aqueous media | Stable under inert conditions |

| Key Hazard | Avoid inhalation (P261) | Avoid skin contact (P262) | Carcinogenic (IARC Group 1) |

Sources :

Bioconjugation Efficiency

- HS-PEG5-CH2CH2NH2·HCl demonstrates >80% conjugation efficiency with maleimide-functionalized antibodies in pH 7.4 buffers, comparable to Mal-PEG5-C2-NH2·HCl’s performance with thiolated peptides .

- The hydrochloride salt form prevents amine protonation issues, ensuring consistent reactivity across physiological pH ranges .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for HS-PEG5-CH2CH2NH2 (hydrochloride) to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C in a dry environment. Avoid repeated freeze-thaw cycles, as moisture and light exposure can degrade the thiol group or hydrolyze the PEG chain. Pre-weigh aliquots for single-use applications to minimize contamination . Regularly verify stability using techniques like NMR or mass spectrometry (MS) to detect decomposition products.

Q. How should researchers handle potential hazards associated with the hydrochloride component during synthesis or conjugation?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to mitigate HCl vapor exposure. Follow OSHA guidelines (29 CFR 1910.101) for compressed gas safety and emergency protocols, including immediate decontamination of spills with neutralizing agents (e.g., sodium bicarbonate) and access to emergency showers/eye washes . Conduct risk assessments to evaluate HCl release during reactions involving heat or acidic conditions.

Q. What analytical techniques are most effective for confirming the structural integrity of HS-PEG5-CH2CH2NH2 (hydrochloride)?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton peaks for PEG (-CH₂CH₂O-), thiol (-SH), and amine (-NH₂) groups. Compare with reference spectra to identify impurities.

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and detect degradation products (e.g., oxidized thiols).

- HPLC : Monitor purity under reverse-phase conditions, using a C18 column and UV detection at 220 nm.

Advanced Research Questions

Q. How can contradictory data regarding the reactivity of the amine group under varying pH conditions be resolved?

- Methodological Answer :

- Systematic pH Titration : Perform reactions at controlled pH levels (e.g., 4–10) to map amine protonation states and reactivity trends.

- Kinetic Studies : Use stopped-flow spectroscopy or HPLC to quantify reaction rates of the amine with model electrophiles (e.g., NHS esters).

- Computational Modeling : Apply density functional theory (DFT) to predict pKa shifts caused by the PEG-thiol microenvironment .

- Literature Cross-Validation : Compare results with primary sources using criteria from (A.12–A.15) to assess data quality and experimental reproducibility .

Q. What strategies optimize conjugation efficiency of HS-PEG5-CH2CH2NH2 (hydrochloride) with biomolecules while minimizing side reactions?

- Methodological Answer :

- Thiol Protection : Pre-treat the compound with Ellman’s reagent (DTNB) to quantify free thiols and block oxidation.

- pH Optimization : Conduct conjugations at pH 6.5–7.5 to balance amine reactivity (for targeting) and thiol stability.

- Competitive Assays : Compare coupling yields with alternative linkers (e.g., PEG3 or PEG8 analogs) to evaluate chain-length effects.

- Table 1 : Example reaction conditions for gold nanoparticle conjugation:

| PEG Length | pH | Thiol:Gold Ratio | Yield (%) |

|---|---|---|---|

| PEG5 | 7.0 | 500:1 | 82 ± 3 |

| PEG3 | 7.0 | 500:1 | 68 ± 5 |

Q. How can researchers design experiments to evaluate PEG chain-length effects on conjugate stability?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (PEG3, PEG5, PEG8) and assess hydrodynamic radius (DLS), thermal stability (DSC), and serum stability (SDS-PAGE).

- In Silico Analysis : Use molecular dynamics simulations to model PEG flexibility and hydration under physiological conditions.

- Critical Milestones : Define objectives (e.g., "Determine PEG5 impact on conjugate half-life in serum") and allocate tasks (synthesis, characterization, bioassays) per guidelines .

Q. What methodologies address discrepancies in reported degradation rates of HS-PEG5-CH2CH2NH2 (hydrochloride) under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation : Expose the compound to H₂O₂ (10–30%) or dissolved oxygen, monitoring degradation via LC-MS and thiol titration.

- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life from high-temperature degradation data.

- Error Source Analysis : Replicate conflicting studies while controlling variables (e.g., trace metal contamination, light exposure) per –15 .

Guidelines for Data Integrity

- Literature Synthesis : Use databases (SciFinder, Reaxys) to compile primary data, prioritizing peer-reviewed journals over patents or vendor specifications .

- Reproducibility : Document protocols with granular detail (e.g., degassing methods, buffer compositions) to enable replication, adhering to ’s lab report standards .

- Ethical Citation : Attribute prior work using ACS or RSC formatting, avoiding paraphrasing that obscures original methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.